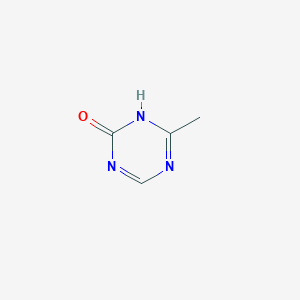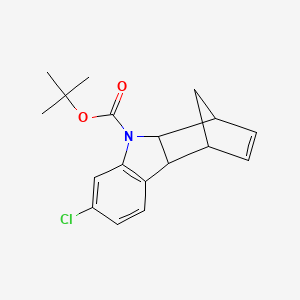
4-(Thiazol-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiazol-2-yl)oxazole is a heterocyclic compound that features both thiazole and oxazole rings. These rings are five-membered structures containing nitrogen, sulfur, and oxygen atoms. The unique combination of these rings in a single molecule imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yl)oxazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and α-haloketone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to produce larger quantities while maintaining high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiazol-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or oxazole rings .
Aplicaciones Científicas De Investigación
4-(Thiazol-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-(Thiazol-2-yl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The specific pathways and molecular interactions depend on the particular application and target .
Comparación Con Compuestos Similares
Thiazole: A five-membered ring containing sulfur and nitrogen.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.
Comparison: 4-(Thiazol-2-yl)oxazole is unique due to the combination of both thiazole and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity compared to compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with biological targets and more versatile synthetic applications .
Propiedades
Fórmula molecular |
C6H4N2OS |
|---|---|
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H |
Clave InChI |
MYVHQZYEGUNPRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)C2=COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)





